2-(aminooxy)-N,N-dimethylacetamide
Overview
Description
2-(aminooxy)-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.14 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
- GABA-T is an enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain and other tissues .
- The compound achieves this inhibition by attacking the Schiff base linkage between the enzyme and its cofactor, pyridoxal phosphate (PLP), forming oxime-type complexes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(aminooxy)-N,N-dimethylacetamide can be synthesized from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-N,N-dimethylacetamide . The synthesis involves specific reaction conditions that ensure the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . These methods are designed to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(aminooxy)-N,N-dimethylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its applications in different scientific fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further scientific research and industrial applications .
Scientific Research Applications
2-(aminooxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it plays a role in the study of biochemical pathways and molecular interactions . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(aminooxy)-N,N-dimethylacetamide include other aminooxy derivatives and N,N-dimethylacetamide analogs . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness: This compound is unique due to its specific molecular structure and the range of reactions it can undergo . This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-aminooxy-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFEFAEGQGTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(aminooxy)-N,N-dimethylacetamide function as a transient directing group in this specific reaction?
A1: While the research paper [] doesn't delve into the detailed mechanism, it highlights that this compound acts as a TDG by temporarily coordinating with both the palladium catalyst and the aliphatic ketone substrate. This coordination brings the reactive sites into close proximity, facilitating the β-C(sp3)-H arylation. After the arylation, the this compound group detaches from the product, hence the term "transient." This ability to direct the reaction while subsequently leaving the product makes it a valuable tool in organic synthesis.
Q2: What are the advantages of using this compound as a TDG compared to other directing groups for this type of reaction?
A2: The research paper [] specifically points out the "remarkable directing ability" of this compound, leading to "arylated products in moderate to good yields." While a direct comparison with other directing groups is not provided in this study, the paper emphasizes the novelty of this TDG and its effectiveness in facilitating the challenging β-C(sp3)-H arylation of aliphatic ketones. Further research is needed to fully elucidate its advantages over existing alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.